molecular formula C6H9N3O B1455275 5-Cyclobutyl-1,2,4-oxadiazol-3-amine CAS No. 1260809-16-2

5-Cyclobutyl-1,2,4-oxadiazol-3-amine

Cat. No. B1455275
M. Wt: 139.16 g/mol
InChI Key: KXPMDRVVCYBVFR-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1,2,4-oxadiazol-3-amine is a heterocyclic organic compound. It has the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, such as 5-Cyclobutyl-1,2,4-oxadiazol-3-amine, often involves reactions of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .


Molecular Structure Analysis

The molecular structure of 5-Cyclobutyl-1,2,4-oxadiazol-3-amine includes a cyclobutyl group attached to the 5-position of a 1,2,4-oxadiazol-3-amine ring . The InChI key for this compound is XJOJXINBSJBDHU-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .


Physical And Chemical Properties Analysis

5-Cyclobutyl-1,2,4-oxadiazol-3-amine is a solid at room temperature . Its molecular weight is 139.16 g/mol , and its InChI key is XJOJXINBSJBDHU-UHFFFAOYSA-N .

Scientific Research Applications

    Medicinal Chemistry

    • Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
    • They have been used in medicinal applications as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and other miscellaneous applications .

    Agricultural Biological Activities

    • 1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities .
    • They have been synthesized and evaluated for their agricultural activities, including nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
    • Some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values ranging from 19.44 to 36.25 μg/mL, superior to bismerthiazol (BMT, EC50 = 77.46 μg/mL) and thiodiazole copper (TDC, EC50 = 99.31 μg/mL) .

    High Energy Molecules

    • Oxadiazoles have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

    Anticancer Agent

    • A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold .
    • These synthesized compounds were screened for anticancer activity. IC50 values of the most active compound were observed for in-vitro anti-cancer activities against the MCF-7 and KB cell lines .
    • Most active compounds were found to be less toxic, which were determined by MTT assay method with normal cell line (L292) .

    Antidiabetic Agent

    • Oxadiazoles have been used in medicinal applications as antidiabetic agents .

    Antiviral Agent

    • Oxadiazoles have shown potential as antiviral agents .

    Material Science

    • Oxadiazoles are of considerable importance in different fields such as material science .
    • The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

    Ionic Salts

    • The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

    Pharmaceutical Compounds

    • Oxadiazoles are physiologically active heterocyclic compounds owing to a vast sphere of biological activities .
    • The presence of morpholine and piperidine kernels in several categories of pharmaceutical agents has made these irreplaceable anchors for the development of new therapeutic agent .

    Anti-Inflammatory Agent

    • Oxadiazoles have shown potential as anti-inflammatory agents .

    Antibacterial Agent

    • Oxadiazoles have shown potential as antibacterial agents .

    Antifungal Agent

    • Oxadiazoles have shown potential as antifungal agents .

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . It falls under the storage class code 6.1C, indicating that it is a combustible, acute toxic compound .

Future Directions

1,2,4-oxadiazole derivatives, such as 5-Cyclobutyl-1,2,4-oxadiazol-3-amine, have gained a lot of attention due to their potential applications in different fields of research and industry. They are considered key templates for the development of new therapeutic agents . Therefore, further refinement and exploration of 1,2,4-oxadiazole derivatives could lead to the discovery of new drugs with anti-infective properties .

properties

IUPAC Name

5-cyclobutyl-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6-8-5(10-9-6)4-2-1-3-4/h4H,1-3H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPMDRVVCYBVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclobutyl-1,2,4-oxadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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